Di-L-lysine citrate

Description

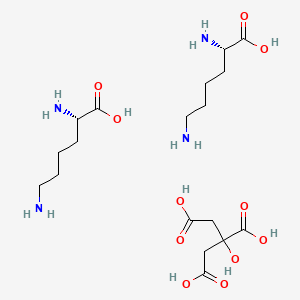

Structure

2D Structure

Properties

CAS No. |

93805-82-4 |

|---|---|

Molecular Formula |

C18H36N4O11 |

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/2C6H14N2O2.C6H8O7/c2*7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*5-;/m00./s1 |

InChI Key |

UCGKBRGKINVMDO-MDTVQASCSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Di L Lysine Citrate

Chemical Synthesis Pathways and Reaction Mechanisms

The chemical synthesis of Di-L-lysine citrate (B86180) is primarily achieved through a direct acid-base reaction, resulting in the formation of a salt. This process is governed by the principles of ionic bonding and can be manipulated to yield crystalline forms of the compound.

Salt Formation and Crystallization Processes

The fundamental approach to synthesizing Di-L-lysine citrate involves the reaction of L-lysine with citric acid in an aqueous solution. google.com Typically, a 2:1 molar ratio of L-lysine to citric acid is employed to produce the "di"-lysine salt. google.com The process generally begins by dissolving L-lysine in water to create a free L-lysine solution. This can be achieved by treating a salt form of lysine (B10760008), such as L-lysine hydrochloride, with a strong acidic ion exchange resin to remove the chloride ions. google.com

Following the preparation of the free L-lysine solution, citric acid is added and dissolved. google.com The formation of the salt occurs as the acidic carboxyl groups of citric acid donate protons to the basic amino groups of L-lysine. The resulting ionic attraction between the citrate anion and the lysinium cations drives the formation of the salt.

Crystallization of this compound from the aqueous solution is a critical step for obtaining a pure, solid product. This is often induced by the addition of a hydrophilic organic solvent, such as ethanol, to the concentrated aqueous solution. google.com The addition of the less polar solvent reduces the solubility of the ionic salt, causing it to precipitate out of the solution as crystals. The mixture is typically stirred for a period ranging from several minutes to several hours at temperatures between -10°C and room temperature to facilitate complete crystallization. google.com The precipitated crystals can then be collected by filtration and washed with the organic solvent to remove any remaining impurities. google.com The pH of the aqueous solution is a crucial parameter that needs to be controlled, with a target pH range of 3-6 being optimal for the crystallization of the desired salt. google.com

| Parameter | Description | Source |

| Reactants | L-lysine and Citric Acid | google.com |

| Molar Ratio | 2:1 (L-lysine:Citric Acid) | google.com |

| Solvent | Water | google.com |

| Crystallization Inducer | Hydrophilic organic solvent (e.g., Ethanol) | google.com |

| Optimal pH for Crystallization | 3-6 | google.com |

| Temperature for Crystallization | -10°C to Room Temperature | google.com |

Biocatalytic Production and Metabolic Engineering Approaches

The biocatalytic production of this compound is an emerging area of interest, leveraging the power of microbial metabolism to synthesize the precursor molecules, L-lysine and citric acid. This approach offers the potential for a more sustainable and environmentally friendly production route compared to traditional chemical synthesis.

Microbial Biosynthesis of Lysine and Citrate Precursors

The industrial production of L-lysine is a well-established biotechnological process, primarily utilizing strains of Corynebacterium glutamicum and Escherichia coli. sci-hub.se These microorganisms have been extensively studied and engineered for the high-yield production of L-lysine from renewable feedstocks like glucose. sci-hub.se The biosynthesis of L-lysine in these organisms occurs via the diaminopimelate (DAP) pathway, which is a branch of the aspartate metabolic family. wikipedia.org

Similarly, citric acid is produced on a large scale through microbial fermentation, with the fungus Aspergillus niger being the most commonly used organism. The production of citric acid is a key part of the tricarboxylic acid (TCA) cycle.

The co-production or sequential fermentation of L-lysine and citric acid by microbial systems presents a viable strategy for obtaining the necessary precursors for this compound. Research has shown that the metabolic pathways for lysine and citrate are interconnected. For instance, reducing the activity of citrate synthase, a key enzyme in the TCA cycle, can lead to an accumulation of L-lysine in C. glutamicum. researchgate.netnih.gov Conversely, the addition of citrate has been observed to have a synergistic effect on the production of ε-poly-L-lysine, a derivative of lysine, in Streptomyces albulus, suggesting that citrate availability can positively influence lysine-related biosynthetic pathways. nih.gov

| Precursor | Primary Production Organism | Biosynthetic Pathway | Key Considerations | Source |

| L-Lysine | Corynebacterium glutamicum, Escherichia coli | Diaminopimelate (DAP) Pathway | Feedback inhibition by lysine, NADPH availability | sci-hub.sewikipedia.org |

| Citric Acid | Aspergillus niger | Tricarboxylic Acid (TCA) Cycle | High glucose concentration, specific fermentation conditions |

Pathway Engineering for Enhanced Production of Lysine-Citrate Derivatives

Metabolic engineering and synthetic biology offer powerful tools to optimize microbial strains for the enhanced production of L-lysine and its derivatives, which can be extended to the production of this compound. researchgate.netmdpi.com A key strategy involves redirecting the carbon flux towards the desired products.

In the context of producing both lysine and citrate precursors, engineering the citrate synthase (gltA) gene is a promising approach. By controlling the expression of citrate synthase, for example, through the use of a lysine-responsive riboswitch, the metabolic flux in the TCA cycle can be dynamically regulated. acs.org This allows for a balance between cell growth (which requires a functional TCA cycle) and the accumulation of lysine. A reduction in citrate synthase activity can lead to an increased availability of oxaloacetate, a precursor for lysine biosynthesis, thereby enhancing lysine production. nih.gov

Furthermore, systems metabolic engineering can be employed to optimize substrate utilization, improve precursor availability, and reduce the formation of by-products. sci-hub.se This involves a holistic approach of modifying multiple genes in the central metabolism to channel more carbon towards the synthesis of lysine and potentially citrate. For instance, engineering the pentose (B10789219) phosphate (B84403) pathway can increase the supply of NADPH, a crucial cofactor for lysine biosynthesis. sci-hub.se The development of microbial co-cultures, where one organism is optimized for lysine production and another for citrate production, could also be a viable strategy for generating the precursors for this compound.

Advanced Analytical and Spectroscopic Characterization of Di L Lysine Citrate

Chromatographic Separation and Quantitative Determination Techniques

Chromatographic methods are fundamental for separating Di-L-lysine citrate (B86180) from other components and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Ion Exchange Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their salts. For Di-L-lysine citrate, ion-exchange chromatography (IEC) is particularly well-suited. In this method, the separation is based on the reversible interaction between the charged lysine (B10760008) and citrate ions and the charged stationary phase of the column.

Free lysine can be extracted from a sample using diluted hydrochloric acid and then further diluted with a sodium citrate buffer before analysis. europa.eueuropa.eu The separation is typically carried out on an ion-exchange column. europa.eueuropa.eu For quantitative determination, post-column derivatization is often employed to enhance detection. One common method involves derivatization with ninhydrin, with detection in the visible (VIS) spectrum at 440 nm and 570 nm. europa.eueuropa.eu Another approach is fluorescence detection (FLD) after reaction with ortho-phthaldialdehyde, using an excitation wavelength of 330 nm and an emission wavelength of 460 nm. europa.eueuropa.eu

Several HPLC methods have been developed for the quantification of lysine in various matrices. mdpi.comnih.govresearchgate.net A reversed-phase HPLC method with fluorescence detection has been validated for lysine quantification in different media, demonstrating good selectivity and accuracy. mdpi.comresearchgate.net The use of a C18 column with a mobile phase consisting of potassium dihydrogen phosphate (B84403) buffer (pH 7.5) has also been reported for the simultaneous estimation of L-lysine hydrochloride and other compounds. nih.govresearchgate.net

Table 1: HPLC Method Parameters for Lysine Quantification

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Reversed-phase | C18, 5 µm (4.6 mm × 250 mm) |

| Mobile Phase | Sodium acetate (B1210297) buffer (pH 4.5) and methanol (B129727) gradient | 10 mM potassium dihydrogen phosphate (pH 7.5) |

| Detection | Fluorescence | UV at 214 nm |

| Flow Rate | 400 µL/min | 0.50 mL/min |

| Retention Time | 13.5 min | 4.673 min |

| LOD | < 1.24 µM | 1.47 µg/ml |

| LOQ | < 4.14 µM | 4.41 µg/ml |

Electrophoretic Mobility Studies of Ionic Components

Electrophoresis is a powerful technique for separating charged molecules based on their movement in an electric field. savemyexams.com For this compound, this method can be used to study the individual ionic components, lysine and citrate. The rate of migration is influenced by the size and charge of the ions. savemyexams.com

Capillary electrophoresis (CE) is particularly advantageous due to its high separation efficiency, small sample volume requirements, and short analysis times. researchgate.net It has been successfully applied to the analysis of amino acids and organic acids in various samples, including those with high salinity and extreme pH. nih.govresearchgate.net In CE, the electrophoretic mobility of ions is a key parameter. At a neutral pH, lysine, with its positively charged side chain, will migrate towards the negative electrode, while the negatively charged citrate ion will move towards the positive electrode. savemyexams.com

The electrophoretic mobility can be influenced by the pH of the background electrolyte (BGE), which affects the charge state of the analytes. savemyexams.com For instance, in the analysis of amino acids and sugars, a BGE of benzoate (B1203000) at pH 12.0 has been used. oup.com The mobility of polyelectrolytes like poly-L-lysine is determined by the balance between electrostatic forces and hydrodynamic friction. nih.gov Studies have also explored the use of CE coupled with mass spectrometry (CE-MS) for the analysis of organic acids and amino acids, offering enhanced selectivity and sensitivity. chromatographyonline.comscielo.br

Table 2: Factors Influencing Electrophoretic Mobility

| Factor | Effect on Mobility |

|---|---|

| Ion Size | Larger ions move more slowly |

| Ion Charge | Highly charged ions move more quickly |

| pH of Solution | Affects the net charge of the amino acid and organic acid |

| Ionic Strength of Buffer | Can attenuate electroosmotic flow |

Information compiled from general electrophoresis principles. savemyexams.compsu.edu

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution. nih.govwhiterose.ac.uk For this compound, both ¹H and ¹³C NMR would be employed to characterize the lysine and citrate moieties.

¹H NMR spectra of L-lysine in D₂O show characteristic peaks for the different protons in the molecule. rsc.orghmdb.ca For example, the proton on the α-carbon (Cα-H) typically appears around 3.75 ppm. chemicalbook.com ¹³C NMR provides information about the carbon skeleton. In L-lysine, the carboxyl carbon (COO⁻) resonates at approximately 177.5 ppm, while the α-carbon (Cα) is found around 57.2 ppm. chemicalbook.combmrb.io Similarly, the NMR spectra of citric acid reveal signals for its methylene (B1212753) and quaternary carbons. rsc.org

NMR can also be used to study the conformational dynamics of the lysine side chain. nih.gov The mobility of the cationic -NH₃⁺ group can be investigated through ¹⁵N NMR relaxation and scalar coupling data. nih.gov The pH of the sample is a critical factor in NMR studies of lysine, as the exchange rate of the amine protons with water is pH-dependent. nih.gov Solid-state NMR (SSNMR) can also be a powerful tool for analyzing the molecular conformation of peptides and amino acid derivatives in a solid or gel-like state. mdpi.com

Table 3: Representative ¹³C NMR Chemical Shifts (ppm) for L-Lysine and Citric Acid

| Atom | L-Lysine (in D₂O, pH 7.4) | Citric Acid (in DMSO-d₆) |

|---|---|---|

| Carboxyl (C=O) | 177.484 | 175.52, 170.05 |

| α-Carbon (CH) | 57.190 | - |

| β-Carbon (CH₂) | 32.628 | - |

| γ-Carbon (CH₂) | 24.145 | - |

| δ-Carbon (CH₂) | 29.137 | - |

| ε-Carbon (CH₂) | 41.754 | - |

| Quaternary Carbon (C-OH) | - | 73.39 |

| Methylene Carbon (CH₂) | - | 43.40 |

Data compiled from publicly available spectral databases. bmrb.iorsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" based on the vibrational modes of a molecule. acs.org These methods are highly effective for identifying functional groups and studying intermolecular interactions in this compound.

The IR spectrum of L-lysine shows characteristic absorption bands for the amine (-NH₃⁺) and carboxylate (-COO⁻) groups. nih.gov For instance, the asymmetric stretching vibration of the carboxylate group and the asymmetric deformation vibration of the NH₃⁺ group appear in the region of 1500-1700 cm⁻¹. nih.govdoi.org Raman spectroscopy is particularly useful for studying the vibrations of the carbon backbone and non-polar bonds. researchgate.net

In the context of this compound, the spectra would reveal bands corresponding to the vibrational modes of both the lysine and citrate components. The formation of the salt would be evident from shifts in the characteristic frequencies of the amine and carboxyl groups of lysine and the carboxyl groups of citric acid. Surface-enhanced Raman scattering (SERS) can be used to significantly enhance the Raman signal, allowing for the detection of low concentrations of analytes. acs.orgrsc.orgnih.gov Vibrational spectroscopy has been used to study the different crystalline forms of L-lysine monohydrochloride and its dihydrate. doi.org

Table 4: Key Vibrational Bands (cm⁻¹) for Lysine and Citrate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₃⁺ (Lysine) | Asymmetric Deformation | ~1626 (IR), ~1634 (Raman) |

| -COO⁻ (Lysine) | Asymmetric Stretching | ~1576 (IR), ~1582 (Raman) |

| -C=O (Citrate) | Stretching | ~1700-1750 |

| -CH₂- | Scissoring/Bending | ~1450 |

Data compiled from various vibrational spectroscopy studies of lysine and related compounds. doi.org

Mass Spectrometry (MS) for Molecular Ion Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. chimia.ch It is essential for confirming the molecular weight of this compound and for identifying its constituent ions.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules like amino acids and their salts. scielo.brmassbank.jpresearchgate.net In positive ion mode, the ESI-MS spectrum of this compound would be expected to show a peak corresponding to the protonated lysine molecule [Lys+H]⁺ at m/z 147.1. massbank.jp In negative ion mode, a peak for the deprotonated citrate ion [Citrate-H]⁻ would be observed at m/z 191.0.

Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the molecular ions. researchgate.net The fragmentation pattern of lysine typically involves the loss of water and ammonia. massbank.jp For citrate, fragmentation often involves the sequential loss of water and carbon dioxide. researchgate.net This detailed fragmentation data provides a high degree of confidence in the identification of the compound.

Table 5: Expected Molecular Ions in Mass Spectrometry of this compound

| Component | Ionization Mode | Expected Ion | m/z |

|---|---|---|---|

| L-Lysine | Positive | [C₆H₁₄N₂O₂ + H]⁺ | 147.1 |

| Citric Acid | Negative | [C₆H₈O₇ - H]⁻ | 191.0 |

| This compound | Positive | [2(C₆H₁₄N₂O₂) + C₆H₈O₇ + H]⁺ | 485.3 |

Calculated based on the molecular formulas and ionization processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aggregation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. azooptics.comanton-paar.com When a sample is exposed to UV-Vis light, molecules absorb energy at specific wavelengths, promoting electrons to higher energy orbitals. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the molecular structure and concentration. azooptics.commsu.edu

For lysine-containing compounds, UV-Vis spectra typically show a strong absorption band in the range of 200-250 nm, corresponding to π-π* transitions in the lysine monomers. nih.govresearchgate.net In aqueous solutions of L-lysine, additional weaker absorption bands can appear at higher wavelengths, around 275-310 nm. nih.gov These bands are indicative of the formation of small, hydrogen-bonded aggregates. nih.gov The intensity and position of these aggregation-related bands can be influenced by factors such as pH and temperature, which affect the protonation state and intermolecular interactions of the lysine molecules. nih.gov

Studies on the aggregation of proteins in the presence of citrate buffers have shown that citrate can influence the stability and aggregation rate of molecules. rsc.org For instance, some antibodies exhibit a higher rate of aggregation in citrate buffer compared to other buffers, which is attributed to changes in protein charge and reduced protein-protein repulsion. rsc.org Therefore, in the context of this compound, UV-Vis spectroscopy can be employed to monitor not only the fundamental electronic transitions of the lysine and citrate components but also to study the formation and dynamics of aggregates in solution.

| Wavelength Range (nm) | Associated Transition/Phenomenon | Significance for this compound |

| 200 - 250 | π-π* transitions in L-lysine monomers. nih.govresearchgate.net | Confirmation of the presence of lysine. |

| 275 - 310 | Formation of hydrogen-bonded aggregates. nih.gov | Study of self-aggregation and intermolecular interactions. |

| Variable | Changes in absorbance intensity or peak shifts. azooptics.com | Monitoring the influence of factors like pH on aggregation. nih.gov |

X-ray Diffraction and Crystallographic Studies of this compound

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement within a crystalline solid. nih.gov By analyzing the pattern of diffracted X-rays, researchers can elucidate the crystal structure, including unit cell dimensions and the spatial arrangement of atoms. carleton.edu

Single crystal X-ray diffraction (SCXRD) provides the most detailed and accurate information about the molecular structure of a compound, offering atomic resolution. nih.govceitec.cz This technique requires a well-ordered single crystal of the material. ceitec.cz The diffraction data collected from the crystal allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

In the context of this compound, SCXRD would be the definitive method to establish the precise molecular conformation, the ionic interactions between the L-lysine cations and the citrate anion, and the packing of these ions within the crystal lattice. Research on related compounds, such as L-lysine-doped ammonium (B1175870) dihydrogen phosphate, has successfully utilized SCXRD to confirm the incorporation of L-lysine and determine the tetragonal crystal structure. mdpi.com Similarly, atomic-resolution crystal structures of enzymes in complex with substrates or inhibitors provide detailed insights into molecular recognition and binding. researchgate.net

Powder X-ray diffraction (PXRD) is a rapid and versatile technique used to identify crystalline phases and characterize the bulk properties of a material. carleton.edu Instead of a single crystal, a finely ground powder sample is used, which contains a vast number of randomly oriented crystallites. carleton.edu The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. units.it

PXRD is particularly useful for confirming the phase purity of a bulk sample, identifying unknown crystalline materials, and determining unit cell dimensions. carleton.eduncl.ac.uk For compounds like L-lysine, which can be challenging to grow as large single crystals suitable for SCXRD, PXRD has been successfully employed to determine their crystal structure. researchgate.net Therefore, PXRD would be a crucial tool for the routine characterization of synthesized this compound, ensuring batch-to-batch consistency and confirming the desired crystalline form.

| Diffraction Technique | Sample Requirement | Information Obtained | Application to this compound |

| Single Crystal X-ray Diffraction (SCXRD) | Single crystal. ceitec.cz | Atomic resolution 3D structure, bond lengths, bond angles. nih.govceitec.cz | Definitive determination of molecular and crystal structure. |

| Powder X-ray Diffraction (PXRD) | Finely ground powder. carleton.edu | Phase identification, unit cell dimensions, bulk purity. carleton.edu | Routine quality control and phase identification. |

Advanced Microscopic Techniques for Material Characterization

Advanced microscopic techniques provide direct visualization of the surface topography and morphology of materials at the micro- and nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. anton-paar.comresearchgate.net It utilizes a sharp probe to scan the surface, allowing for the visualization of features with nanometer-scale resolution. nih.gov AFM can be operated in various modes, including contact and tapping mode, to suit different sample types and applications. usc.edunih.gov

In the study of crystalline materials, in situ AFM is a powerful tool for directly observing crystal growth and dissolution processes at the molecular level. acs.orgwardresearchlab.com It has been used to investigate the mechanism of crystal growth inhibitors, which are molecules designed to bind to specific crystal faces and slow or prevent further growth. nih.govacs.org For instance, studies on the inhibition of calcium oxalate (B1200264) and L-cystine crystal growth have utilized AFM to measure the reduction in crystal growth rates in the presence of inhibitors like L-lysine dioxalate. acs.orgnih.gov This technique could be applied to study the influence of this compound on the crystallization of other materials, providing insights into its potential role as a crystal growth modifier.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use a focused beam of electrons to generate high-resolution images of a sample's morphology. carleton.edunih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to study the internal structure of a sample. mdpi.com To be observed by TEM, the sample must be thin enough to allow electrons to pass through it. case.edu TEM can reveal details about the internal morphology, crystal defects, and the arrangement of atoms in a material. nih.gov In the context of this compound, TEM could be used to examine the internal structure of individual crystals and to visualize any incorporated nanoparticles or guest molecules if applicable. Various sample preparation techniques, including negative staining and cryo-fixation, can be employed to enhance the contrast and preserve the native state of biological or organic samples for TEM analysis. nih.govwimr.org.au

| Microscopy Technique | Primary Information | Resolution | Application to this compound |

| Atomic Force Microscopy (AFM) | 3D surface topography, crystal growth dynamics. anton-paar.comnih.gov | Nanometer scale. nih.gov | Studying surface features and crystal growth inhibition. acs.org |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape. carleton.eduuwa.edu.au | ~1-10 nm. nih.gov | Visualizing the overall morphology of the crystalline powder. |

| Transmission Electron Microscopy (TEM) | Internal structure, high-resolution morphology. mdpi.comcase.edu | Sub-nanometer to atomic. mdpi.com | Examining the internal structure of individual crystals. |

Molecular Interactions and Mechanistic Insights of Di L Lysine Citrate

Supramolecular Assembly and Aggregation Behavior in Solution

The self-assembly of molecules into larger, ordered structures is a key area of supramolecular chemistry. In solution, Di-L-lysine citrate (B86180) exists as dissociated ions: two L-lysine cations and a citrate anion. The subsequent aggregation is primarily driven by the self-association of the L-lysine molecules, a process significantly influenced by the surrounding environment. researchgate.netchemrxiv.org L-lysine in aqueous solutions can self-assemble into various structures, including globular aggregates which can evolve into fibers and tubular morphologies over time. researchgate.netchemrxiv.org

The solvent environment plays a critical role in the molecular association of Di-L-lysine citrate. The conformation and aggregation of L-lysine are highly dependent on factors such as pH and the hydration state. unife.it The charge of L-lysine changes with pH, which in turn modulates how the molecules interact and assemble. researchgate.net

The ionic strength of the solution, contributed to by the citrate ions and any other salts present, also modifies these interactions. The interactions between lysine-containing polypeptides and other molecules are known to be dependent on the salt concentration. nih.gov Furthermore, the choice of buffer can have a pronounced effect; for instance, citrate buffers have been observed to increase the rate of aggregation for some antibodies when compared to acetate (B1210297) buffers, partly due to the higher charge of the citrate molecule affecting protein-protein repulsion. rsc.org

The primary non-covalent forces responsible for the supramolecular assembly of this compound are electrostatic interactions and hydrogen bonding.

Electrostatic Interactions: As a basic amino acid, lysine (B10760008) is positively charged at physiological pH due to its protonated α-amino and ε-amino groups. wikipedia.org These positively charged sites can engage in strong electrostatic attractions with the negatively charged carboxylate groups of the citrate anion and the carboxylate group of other L-lysine molecules. csbsju.edu These ion-ion interactions are a fundamental driving force for the formation of molecular assemblies and contribute significantly to the stability of complex biological structures like the collagen triple helix. nih.gov

Hydrogen Bonding: L-lysine has a strong capability for hydrogen bonding. researchgate.net The ε-amino group of the lysine side chain is a key hydrogen bond donor. nih.gov These groups can form extensive networks of hydrogen bonds with water, the carboxylate groups of citrate, and other lysine molecules. unife.itnih.gov In some contexts, the amino group of a lysine side chain can even be deprotonated and act as a hydrogen bond acceptor. nih.gov This network of hydrogen bonds is crucial for the formation and stabilization of L-lysine aggregates in solution. researchgate.net

Complexation Chemistry and Metal Ion Chelation Dynamics

This compound exhibits the capacity to form complexes with metal ions, a behavior primarily attributable to the L-lysine component. The amino and carboxylate groups of L-lysine are effective ligands for chelating metal cations.

L-lysine readily forms chelate complexes with divalent cations such as calcium (Ca²⁺). nih.gov In these complexes, the calcium ion is bonded to two molecules of lysine, forming a compound often referred to as calcium di(L-lysinate) or calcium lysinate. nih.gov The chelation involves the calcium ion binding to donor atoms from the lysine molecules, which can include the oxygen atoms of the carboxyl groups and the nitrogen atoms of the amino groups.

The presence of citrate ions in the solution may further influence this process. Studies on other complex systems have shown that citrate can enhance the association of calcium and phosphate (B84403) with the amino groups of lysine in proteins. nih.gov L-lysine itself has been shown to increase the intestinal absorption of calcium, suggesting a significant interaction between the two molecules. semanticscholar.orgnih.gov

The stoichiometry of the this compound salt itself has been established as a 2:1 molar ratio of L-lysine to citric acid. google.com When forming a complex with calcium, the resulting chelate also exhibits a 2:1 stoichiometry, with two L-lysine molecules coordinating with a single calcium ion. nih.gov

| Complex | Log K | Conditions | Reference |

|---|---|---|---|

| Ca(Citrate)⁻ | 3.22 - 4.80 | Varies (pH, Temp, Ionic Strength) | researchgate.net |

| Ca(H-Citrate) | 1.39 | Varies (pH, Temp, Ionic Strength) | researchgate.net |

Theoretical and Computational Studies of this compound

Theoretical and computational methods are powerful tools for investigating the structure, properties, and interactions of molecules at an atomic level. While specific computational studies focusing exclusively on the this compound salt are not prominent in the literature, extensive theoretical work on L-lysine provides a foundation for understanding its behavior.

Modern powder X-ray diffraction methods, for example, have been successfully used to determine the crystal structure of pure L-lysine, which was challenging due to its propensity to form a hydrate. nih.gov Such techniques could be applied to analyze the solid-state structure of this compound crystals, revealing details about bond lengths, angles, and intermolecular packing.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations provide a window into its dynamic behavior in a solvated environment, revealing how the individual lysine and citrate ions interact with each other and with surrounding solvent molecules, such as water.

All-atom MD simulations, often performed using software packages like GROMACS or AMBER, can elucidate the nature of the non-covalent interactions that govern the stability of the this compound complex. acs.orgmdpi.com These interactions are predominantly electrostatic, involving the positively charged ammonium (B1175870) groups (-NH₃⁺) of the two L-lysine molecules and the negatively charged carboxylate groups (-COO⁻) of the citrate molecule. Hydrogen bonding between the amine and carboxylate groups, as well as with water molecules, plays a crucial role in stabilizing the complex in an aqueous solution. acs.org

| Simulation Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Software Package | GROMACS, AMBER | To run the molecular dynamics simulation algorithm. |

| Force Field | CHARMM36, AMBER99SB-ILDN | Provides the potential energy function and parameters to describe atomic interactions. mdpi.comresearchgate.net |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | To simulate the aqueous environment accurately. |

| Simulation Time | 60 - 200 ns | To allow for sufficient sampling of molecular motions and interactions. acs.orgresearchgate.net |

| Temperature & Pressure | 300 K, 1 atm | To mimic physiological or standard experimental conditions. |

| Analysis Metrics | RMSD, Hydrogen Bonds, Radial Distribution Function | To quantify the stability, interactions, and structure of the complex over time. |

Quantum Mechanics (QM) Calculations for Electronic Structure and Reactivity

While MD simulations excel at describing the dynamic behavior of large systems, Quantum Mechanics (QM) calculations provide a more fundamental understanding of the electronic structure and inherent reactivity of a molecule. nih.govnih.gov For this compound, QM methods can be used to analyze the electron distribution, molecular orbitals, and electrostatic potential of the individual ions and the complex as a whole.

Semi-empirical methods like PM3 and AM1, as well as more rigorous Density Functional Theory (DFT) and ab initio methods, are employed to characterize the electronic properties of the lysine and citrate components. nih.govuwec.edunih.gov These calculations can quantify substituent effects, such as the inductive effects of the side chains, and determine properties like polarizability, which reflects the deformability of the electron cloud. nih.govresearchgate.net

For L-lysine, QM calculations reveal the electron density at different atoms, which correlates with properties like the pKa of its amino groups. nih.gov The ε-amino group of lysine is a key site for hydrogen bonding and acts as a nucleophile in chemical reactions. acs.org Similarly, calculations on the citrate molecule detail the negative charge distribution across its three carboxylate groups, highlighting its role as a hydrogen bond acceptor and a chelating agent. Understanding these electronic features is crucial for predicting the reactivity of the this compound complex and how it will interact with other molecules, such as biological receptors or enzymes. nih.govresearchgate.net

| QM Property | Methodology | Insight Provided for this compound |

|---|---|---|

| Electron Distribution | Mulliken Population Analysis | Reveals partial atomic charges, identifying electrophilic and nucleophilic sites on lysine and citrate. nih.gov |

| Molecular Orbitals | HOMO-LUMO Analysis | Indicates regions of the molecule most likely to donate or accept electrons, predicting chemical reactivity. |

| Electrostatic Potential | ESP Mapping | Visualizes charge distribution, highlighting the positive potential around lysine's -NH₃⁺ groups and negative potential around citrate's -COO⁻ groups. |

| Polarizability | PM3, AM1 Calculations | Quantifies the molecule's ability to distort its electron cloud, influencing non-covalent interactions. nih.govresearchgate.net |

| Inductive Effects | Calculated σI Scale | Characterizes the electron-donating or -withdrawing nature of the side chains, affecting backbone properties. nih.gov |

In Silico Modeling of Molecular Binding and Ligand-Receptor Interactions

In silico modeling encompasses a range of computational techniques used to predict how a small molecule, or ligand, like this compound, might bind to a larger macromolecule, such as a protein receptor. upf.edu These methods are fundamental in drug discovery and molecular biology for predicting binding affinity and understanding the mechanism of action. youtube.com

Molecular docking is a primary technique used in this context. researchgate.netmdpi.com It involves placing the this compound molecule into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. dovepress.com Given that lysine residues are often critical for ligand binding to receptors like the LDL receptor family, understanding how the lysine components of the compound interact is vital. nih.gov Docking studies can predict the specific orientation (pose) of the compound within the binding pocket and identify key interactions, such as hydrogen bonds and salt bridges between the lysine's ammonium groups or the citrate's carboxylate groups and the receptor's amino acid residues. mdpi.comnih.gov

Pharmacophore modeling can also be employed. This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, positive/negative charges) that a molecule must possess to bind to a specific receptor. For this compound, a pharmacophore model would likely feature two positive ionic centers from the lysines and multiple hydrogen bond acceptors from the citrate. These models can then be used to screen databases for other molecules with similar binding properties. The combination of docking and MD simulations can further refine these predictions, providing a dynamic view of the ligand-receptor complex and a more accurate estimation of binding free energy. researchgate.net

| Modeling Technique | Primary Goal | Key Output |

|---|---|---|

| Molecular Docking | Predict the preferred binding pose of a ligand in a receptor site. dovepress.com | Binding affinity score (e.g., kcal/mol), ligand orientation, and key interacting residues. |

| Pharmacophore Modeling | Identify the essential 3D features for receptor binding. | A 3D model of essential chemical features (H-bond donors/acceptors, charges, etc.). |

| Binding Free Energy Calculation | Quantify the strength of the ligand-receptor interaction. | ΔG_bind value, providing a more accurate estimate of binding affinity than docking scores alone. |

| Homology Modeling | Generate a 3D structure of a target protein when no experimental structure is available. youtube.com | A predicted 3D protein model based on the structure of a related protein. |

Biochemical and Biological Activity Research in Preclinical Models

Modulation of Enzymatic Pathways

The lysine (B10760008) and citrate (B86180) components of Di-L-lysine citrate can independently influence various enzymatic pathways, including those involved in amino acid biosynthesis and central energy metabolism.

Interaction with Lysine Biosynthesis Enzymes (e.g., Homocitrate Synthase)

In many fungi and certain archaea, L-lysine is synthesized via the α-aminoadipate (AAA) pathway, which is absent in mammals. nih.gov The first and committed step in this pathway is catalyzed by the enzyme homocitrate synthase (HCS). nih.govebi.ac.uk L-lysine acts as a feedback inhibitor of HCS, thereby regulating its own production. nih.gov

Research has elucidated the structural basis for this inhibition. Studies on HCS from Schizosaccharomyces pombe and Thermus thermophilus show that L-lysine functions as a competitive inhibitor of one of the enzyme's primary substrates, 2-oxoglutarate (2-OG). nih.gov L-lysine binds directly within the active site of HCS, preventing the substrate from binding. nih.gov This competitive inhibition model is supported by structural data, although an allosteric mechanism of inhibition, where lysine binds to a site distinct from the active site, has been proposed for the HCS from Yarrowia lipolytica. nih.gov Mutations in residues outside the active site have also been shown to abolish this feedback inhibition, suggesting a complex regulatory mechanism. nih.govumich.edu In contrast, studies on HCS from Aspergillus fumigatus showed that its activity was only weakly affected by lysine. asm.org

Regulation of Citric Acid Cycle Enzymes (e.g., Citrate Synthase)

Both citrate and lysine can modulate enzymes within the citric acid (Krebs) cycle. Citrate synthase (CS) catalyzes the first step of this cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. nih.gov

The citrate component can influence the cycle and related pathways. In Streptomyces albulus, the addition of citrate to the fermentation medium was found to decrease the activities of pyruvate (B1213749) kinase, citrate synthase, and isocitrate dehydrogenase. frontiersin.org Citrate can also act as a signaling molecule; when exported from the mitochondria, it serves as the precursor for cytosolic acetyl-CoA, a key molecule for processes like fatty acid synthesis and protein acetylation. frontiersin.orgnih.gov High levels of cytosolic citrate can inhibit glycolytic enzymes such as phosphofructokinase (PFK), thereby regulating cellular energy metabolism. frontiersin.org

The lysine component can influence citric acid cycle enzymes through post-translational modification. Lysine acetylation, the addition of an acetyl group to lysine residues on a protein, is a significant regulatory mechanism. frontiersin.org Studies on E. coli have shown that the acetylation of multiple lysine residues on citrate synthase can regulate its activity. nih.govnih.gov For example, acetylation of specific lysine residues (K283 and K295) located in a mobile loop near the acetyl-CoA binding site can either increase or decrease the enzyme's activity by altering its binding affinity for acetyl-CoA. nih.gov

Effects on Enzyme Kinetics and Allosteric Modulation

The interactions of lysine and citrate with various enzymes provide clear examples of different modes of enzymatic regulation, including effects on kinetics and allosteric modulation.

L-lysine's interaction with homocitrate synthase (HCS) is a well-studied example of competitive inhibition, a fundamental concept in enzyme kinetics where the inhibitor directly competes with the substrate for the active site. nih.gov Conversely, an allosteric mechanism, where the inhibitor binds to a secondary site to induce a conformational change that affects substrate binding, has also been proposed for HCS in some species. nih.gov The enzyme L-lysine-α-oxidase from Trichoderma viride exhibits allosteric behavior, where L-lysine itself acts as a positive modulator, leading to cooperative binding that is strongly dependent on pH. mdpi.com

Citrate is a well-known allosteric modulator. It acts as an inhibitor of phosphofructokinase-1 (PFK1), a critical control point in glycolysis. frontiersin.org This inhibition is a classic example of feedback regulation, where a downstream product of a metabolic pathway (citrate from the Krebs cycle) inhibits an earlier step (glycolysis). In studies of Aspergillus fumigatus HCS, citrate was found to have a stronger inhibitory effect on the enzyme than lysine itself. asm.org

Cellular-Level Interactions and Processes (in vitro and non-human in vivo models)

The lysine and citrate moieties of this compound have been shown to influence fundamental cellular processes, including proliferation, viability, angiogenesis, and tissue remodeling, primarily in preclinical cancer and regenerative medicine models.

Influence on Cellular Proliferation and Viability

Both lysine and citrate have demonstrated effects on the proliferation and viability of various cell types, with notable research in the context of cancer.

High concentrations of citrate (typically above 10 mM) have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner in vitro. nih.gov This anti-proliferative effect is linked to the inhibition of glycolysis and the induction of apoptosis. nih.gov

Poly-L-lysine (PLL), a polymer of lysine, has been found to exert cytotoxic effects on several cancer cell lines. nih.gov As shown in the table below, PLL demonstrates anti-proliferative activity with varying IC₅₀ values depending on the cell line. A combination therapy including lysine (referred to as HAMPT) also showed significant inhibition of cancer cell growth at high concentrations (100 µg/mL). oncotarget.com At lower concentrations (1-50 µg/mL), this combination induced a state of dormancy with only minor effects on viability. oncotarget.com

Conversely, L-lysine can also support cell growth. In cultures of rat bone marrow cells, L-lysine was found to modulate the growth and differentiation of osteoblasts, the cells responsible for bone formation. scirp.org

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| K562 | Human Erythroleukemia | 3.36 ± 0.16 | nih.gov |

| A549 | Human Lung Cancer | 8.23 ± 0.41 | nih.gov |

| U937 | Human Macrophage | 3.53 ± 0.17 | nih.gov |

| B16F10 | Murine Melanoma | 6.04 ± 0.3 | nih.gov |

Role in Angiogenesis and Connective Tissue Remodeling Mechanisms

Angiogenesis, the formation of new blood vessels, and connective tissue remodeling are critical processes in development, wound healing, and disease pathology, including cancer.

The role of lysine in angiogenesis appears to be context-dependent. Studies have shown that Poly-L-lysine (PLL) can inhibit tumor angiogenesis, a process essential for tumor growth and metastasis. nih.gov This anti-angiogenic effect was associated with the downregulation of the endothelial marker CD31 and vascular endothelial growth factor (VEGF). nih.gov In contrast, other research has proposed L-lysine itself as a low molecular weight "angiogen" that can induce a controlled angiogenic response, particularly in ischemic tissues, suggesting a role in wound healing and tissue repair. fortuneonline.orgnih.gov

Citrate is a key molecule in connective tissue remodeling, especially in bone. nih.gov Osteoblasts, the cells that build bone, secrete citrate, and the metabolism of citrate is crucial for their differentiation and the mineralization of the bone matrix. nih.gov Citrate has also been shown to enhance the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov

Lysine and its modifications are also implicated in tissue remodeling. Lysine is an essential amino acid for the production of collagen, the primary structural protein in connective tissues. Furthermore, lysine can inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, a key process in cancer metastasis and tissue remodeling. oncotarget.com The post-translational modification of proteins via lysine acetylation has also been linked to fibrosis, a condition characterized by the excessive accumulation of connective tissue. researchgate.net

Interaction with Cellular Transport Systems and Membrane Permeability

The interaction of this compound with cellular transport systems and its influence on membrane permeability are critical areas of preclinical research. The compound's constituent parts, lysine and citrate, are both intimately involved in cellular transport and metabolic processes.

Citrate is a key molecule transported across the inner mitochondrial membrane by the citrate transport protein (CTP), also known as the tricarboxylate transport protein (SLC25A1). wikipedia.org This transport is a crucial link between the mitochondrial matrix and the cytosol, facilitating the movement of citrate in exchange for malate. wikipedia.org In the cytosol, citrate is a precursor for fatty acid synthesis and the generation of NADPH. wikipedia.org The transport of mitochondrial acetyl-CoA to the cytosol occurs in the form of citrate, which is then converted back to acetyl-CoA and oxaloacetate by ATP-citrate lyase (ACLY). nih.gov This process is fundamental for providing the acetyl-CoA necessary for post-translational modifications like protein acetylation. nih.gov

Studies on synthetic membranes have explored the influence of L-lysine on the permeability and properties of polyamide thin-film composite reverse osmosis (RO) membranes. The introduction of L-lysine during the interfacial polymerization process resulted in membranes that were thinner, smoother, more hydrophilic, and more negatively charged. rsc.org These changes led to an increase in pure water flux and enhanced anti-fouling properties. rsc.org Further research has shown that grafting L-lysine onto the surface of polyamide selective layers can also enhance membrane hydrophilicity, leading to improved water flux and salt rejection. rsc.org While not directly studying this compound, these findings suggest that the lysine component could influence the interaction of the compound with biological membranes.

Cell-penetrating peptides, which are often rich in basic amino acids like lysine, are known to enhance the membrane permeability of various bioactive molecules, highlighting the potential role of lysine in facilitating transport across cellular barriers. anserpress.org The mechanical properties of microcapsules used for cell encapsulation, such as those made from alginate/poly-l-lysine, can be influenced by the presence of citrate, which affects the gelling of the alginate core. nih.gov

Table 1: Effects of L-lysine on Polyamide Thin-Film Composite Reverse Osmosis (RO) Membrane Properties

| Property | Observation with L-lysine addition | Reference |

| Thickness | Thinner selective layer | rsc.org |

| Surface Morphology | Smoother surface | rsc.org |

| Hydrophilicity | Increased | rsc.orgrsc.org |

| Surface Charge | More negatively charged | rsc.org |

| Pure Water Flux | Increased by approximately 18-22.45% | rsc.orgrsc.org |

| Salt Rejection | Improved | rsc.orgrsc.org |

| Anti-fouling Properties | Enhanced | rsc.orgrsc.org |

Investigations into Molecular Signaling Pathways

Mechanisms of Receptor Binding and Signal Transduction

The molecular signaling pathways engaged by this compound are complex, with evidence suggesting interactions with various receptors and downstream signaling cascades, primarily through its L-lysine component.

Preclinical studies have indicated that L-lysine can act as a partial antagonist of the serotonin (B10506) receptor 4 (5-HT4). nih.gov In a radioligand-binding assay, L-lysine demonstrated inhibitory effects on the binding of serotonin to the 5-HT4 receptor, while showing no significant effect on several other serotonin receptor subtypes. nih.gov This antagonistic action at the 5-HT4 receptor has been linked to the suppression of serotonin-mediated intestinal pathologies and anxiety in animal models. nih.gov

In the context of neuroprotection, L-lysine has been shown to suppress inflammatory responses following intracerebral hemorrhage in mice. nih.gov This neuroprotective effect is mediated through the microRNA-575/PTEN signaling pathway. nih.gov L-lysine treatment was found to up-regulate miR-575, which in turn down-regulates the expression of PTEN (Phosphatase and Tensin Homolog), a known tumor suppressor that is also involved in neuronal cell death and inflammation. nih.gov

Furthermore, research on chemoreceptors in bacteria has identified specific binding pockets for citrate. For example, the chemoreceptor MCP2201 from Comamonas testosteroni binds to citrate, which acts as a chemoattractant. researchgate.net This binding event is proposed to induce a conformational change in the receptor, which then triggers a downstream chemotactic response. researchgate.net While this research is in a prokaryotic system, it demonstrates the principle of citrate acting as a signaling molecule through direct receptor interaction.

The regulation of gene expression through pathways involving nuclear hormone receptors, such as the vitamin D receptor (VDR), can also be influenced by post-translational modifications like acetylation, which is metabolically linked to citrate. rowan.edu The binding of ligands to these receptors initiates a cascade of events leading to the recruitment of co-activator or co-repressor complexes, which in turn modulate gene transcription. rowan.edu

Table 2: L-lysine Interactions with Receptors and Signaling Pathways

| Receptor/Pathway | Interaction/Effect of L-lysine | Model System | Reference |

| Serotonin Receptor 4 (5-HT4) | Partial antagonist; inhibits serotonin binding. | Rat models, in vitro guinea pig ileum | nih.gov |

| microRNA-575/PTEN Pathway | Upregulates miR-575, leading to PTEN downregulation and neuroprotection. | Mouse model of intracerebral hemorrhage, hemin-insulted mouse cortical neurons | nih.gov |

Modulation of Protein Acetylation and Other Post-Translational Modifications

The components of this compound are intrinsically linked to the modulation of protein acetylation and other post-translational modifications (PTMs), which are crucial for regulating a vast array of cellular processes.

Lysine residues in proteins are primary targets for a variety of PTMs, including acetylation, methylation, ubiquitination, and SUMOylation. nih.gov Lysine acetylation, the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue, is a dynamic and reversible process that neutralizes the positive charge of lysine. acs.orgwikipedia.org This modification can alter protein conformation, protein-protein interactions, and enzymatic activity. acs.orgfrontiersin.org

The citrate component of this compound plays a central role in providing the substrate for acetylation. Mitochondrial acetyl-CoA is transported to the cytosol as citrate. nih.gov In the cytosol, ATP-citrate lyase (ACLY) cleaves citrate to produce acetyl-CoA and oxaloacetate. scientificarchives.commdpi.com This cytosolic pool of acetyl-CoA is the primary source for the acetylation of histones and other non-histone proteins. nih.govscientificarchives.com Histone acetylation, catalyzed by histone acetyltransferases (HATs), generally leads to a more relaxed chromatin structure, which is associated with increased gene transcription. wikipedia.org Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to chromatin condensation and transcriptional repression. wikipedia.org

Beyond histones, a large number of cytosolic, nuclear, and mitochondrial proteins are subject to lysine acetylation, including enzymes involved in metabolism. nih.govnih.gov For example, several enzymes in the tricarboxylic acid (TCA) cycle, such as citrate synthase and isocitrate dehydrogenase, are known to be acetylated. nih.gov The acetylation of the mitochondrial citrate carrier (CIC) itself has been shown to enhance its transport activity, particularly under conditions of glucose deprivation in macrophages. unito.it

In addition to acetylation, lysine residues can undergo other modifications. Lysine methylation, catalyzed by lysine methyltransferases (KMTs), is another key PTM involved in regulating protein function and gene expression. mdpi.comresearchgate.net Unlike acetylation, methylation does not neutralize the positive charge of lysine but can exist in mono-, di-, and trimethylated states, adding another layer of regulatory complexity. mdpi.com Other modifications such as succinylation, which involves the addition of a succinyl group from succinyl-CoA, also target lysine residues and can significantly alter protein function. mdpi.comexplorationpub.com

Table 3: Post-Translational Modifications Involving Lysine and the Role of Citrate

| Modification | Description | Role of Citrate | Key Enzymes | Cellular Impact | References |

| Acetylation | Transfer of an acetyl group to the ε-amino group of lysine. | Provides the precursor (acetyl-CoA) via transport from mitochondria and cleavage by ACLY. | Histone Acetyltransferases (HATs), Histone Deacetylases (HDACs) | Alters protein charge, regulates gene expression, enzyme activity. | nih.govacs.orgwikipedia.orgscientificarchives.com |

| Methylation | Transfer of one, two, or three methyl groups to the ε-amino group of lysine. | Indirectly related through metabolic network. | Lysine Methyltransferases (KMTs), Lysine Demethylases (KDMs) | Does not alter charge but affects protein-protein interactions and gene regulation. | mdpi.comresearchgate.net |

| Succinylation | Transfer of a succinyl group to the ε-amino group of lysine. | Indirectly related as both are TCA cycle intermediates. | - | Introduces a negative charge and a larger structural change than acetylation. | mdpi.comexplorationpub.com |

| Phosphorylation | Addition of a phosphate (B84403) group to the ε-amino group of lysine. | Indirectly related through metabolic network. | Protein Kinases, Protein Phosphatases | Introduces a negative charge, involved in signal transduction. | bibliotekanauki.pl |

Interference with Bioactive Metabolite Pathways

The components of this compound can interfere with and participate in various bioactive metabolite pathways, particularly those involving amino acid and central carbon metabolism.

Lysine itself is an essential amino acid that serves as a precursor for the biosynthesis of a variety of secondary metabolites with important biological activities. mdpi.comnih.gov In fungi, the α-aminoadipate (AAA) pathway is used for lysine biosynthesis, and intermediates of this pathway are incorporated into bioactive compounds like penicillin. mdpi.comresearchgate.net Lysine can also be catabolized to produce molecules such as pipecolic acid, which has its own biological functions. mdpi.com

Recent studies using stable isotope labeling have shown that dietary lysine rapidly reacts with molecules from central carbon metabolism. nih.gov For instance, lysine can conjugate with malonyl-CoA to form a novel metabolite, Nε-malonyl-lysine, thereby depleting the pool of malonyl-CoA available for fatty acid synthesis. nih.gov This demonstrates a direct link and interference between lysine metabolism and lipid metabolism.

The citrate component is a central node in metabolism, connecting glycolysis, the TCA cycle, and fatty acid synthesis. scientificarchives.com The transport of citrate out of the mitochondria, facilitated by the citrate carrier (CIC), is a critical step for providing cytosolic acetyl-CoA. scientificarchives.comunito.it This process is essential for the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide in immune cells. scientificarchives.com By influencing the availability of cytosolic citrate, the compound could modulate these inflammatory pathways. Furthermore, citrate can be converted to itaconate, a metabolite with anti-inflammatory properties. scientificarchives.com

In prokaryotic systems, the catabolism of lysine to produce cadaverine (B124047) has been shown to be coupled with arginine metabolism and can influence processes like biofilm formation. researchgate.net Additionally, in certain bacteria, the presence of citrate can stimulate the biosynthesis of L-lysine. researchgate.net These examples from microbial metabolism illustrate the potential for the components of this compound to intersect with and influence diverse metabolic pathways that produce bioactive molecules.

Bio Applications in Materials Science and Nanotechnology

Applications in Nanomaterial Synthesis and Surface Functionalization

The ability of L-lysine and its polymer, poly-L-lysine (PLL), to interact with and modify surfaces at the nanoscale is a key area of research. These interactions are fundamental to creating functional and biocompatible nanomaterials.

The directed assembly of nanoparticles into ordered structures is crucial for creating materials with specific, enhanced properties. Poly-L-lysine (PLL) has been demonstrated to be an effective agent in controlling the synthesis and deposition of anisotropic nanostructures like gold (Au) nanoplates. nih.govplos.org The process often involves a seed-mediated growth method where a substrate is first treated with PLL. nih.gov

The underlying mechanism is based on electrostatic interactions. In solution, PLL, a cationic polymer, creates a positively charged surface layer. nih.gov Gold nanoseeds, which are typically capped with negatively charged citrate (B86180) ions, are then electrostatically attracted to the PLL-treated surface. nih.govplos.org This enhanced attachment of seeds leads to a higher yield and density of the final nanostructures grown on the substrate. nih.gov

Research has shown that by varying the concentration of the PLL solution used for the surface treatment, it is possible to control the morphology and surface density of the resulting gold nanoplates. In one study, a 5% PLL treatment resulted in the highest yield of nanoplates, covering the substrate with various shapes including hexagonal and triangular forms. nih.govplos.org Increasing the PLL concentration beyond an optimal point, however, can lead to a decrease in nanoplate formation and a tendency to form more spherical or irregular shapes. plos.org

| PLL Concentration (%) | Observed Nanoplate Yield (%) | Total Gold Nanoparticle (AuNP) Surface Coverage (%) | Key Observation |

|---|---|---|---|

| 0 | Low | Low | Minimal nanoplate formation without PLL treatment. |

| 1 | Increased | Increased | PLL promotes the attachment of seeds and growth of nanoplates. |

| 5 | ~47.9 | ~76.3 | Optimal concentration for achieving the highest yield of nanoplates. |

| 10 | Decreased | - | High PLL concentration leads to aggregation and formation of irregular shapes. |

This controlled assembly is vital for applications in plasmonics, where the collective optical properties of the nanostructures are highly dependent on their size, shape, and density. nih.gov

Modifying material surfaces to improve their interaction with biological systems is a cornerstone of biomedical device development and tissue engineering. L-lysine is frequently used for this purpose due to its biocompatible nature and its ability to promote cell adhesion. researchgate.netresearchgate.net

The modification process can involve coating surfaces with layers of poly-L-lysine. For instance, polymeric films can be treated to create surfaces that are more hydrophilic and conducive to cell growth. nih.gov This method can "lock" in the hydrophilicity of a surface, making it an excellent support for cell attachment and proliferation. nih.gov The positively charged amine groups of lysine (B10760008) are thought to interact electrostatically with negatively charged components on cell surfaces, such as glycosaminoglycans, thereby enhancing adhesion. researchgate.net

In the context of biomedical electrodes, surfaces can be functionalized with poly-L-lysine to improve the integration between the electronic device and neural cells. researchgate.net Studies have demonstrated significantly enhanced cell adhesion on electrodes coated with poly-L-lysine compared to unmodified surfaces. researchgate.net Similarly, L-lysine has been used as a linker molecule to graft other functional groups or particles onto a substrate to improve both mechanical properties and biological response. For example, it has been used to improve the adhesion between hydroxyapatite (B223615) (HAP) particles and polymer matrices in composites designed for bone tissue engineering. researchgate.net

Development of Advanced Biosensing Platforms

The unique optical and electronic properties of nanomaterials make them ideal for creating highly sensitive biosensors. L-lysine and its derivatives play a role in the construction of these platforms, particularly in plasmonic and electrochemical sensors.

Plasmonic sensors utilize the phenomenon of localized surface plasmon resonance (LSPR), which is the collective oscillation of electrons in metallic nanoparticles excited by light. acs.orgfrontiersin.org The LSPR is highly sensitive to changes in the local refractive index near the nanoparticle surface. acs.orgnih.gov When an analyte binds to the surface, it alters this refractive index, causing a detectable shift in the LSPR peak wavelength or intensity. mdpi.com

Gold nanoplates, whose synthesis can be directed by poly-L-lysine as described previously, are excellent materials for LSPR-based sensing. nih.gov Their sharp edges and flat surfaces can generate strong electromagnetic fields, enhancing sensitivity. frontiersin.org A sensor platform using high-yield gold nanoplates grown on a PLL-treated substrate has been successfully used for the detection of boric acid. nih.gov The sensor's response was based on monitoring changes in the LSPR signal when the medium was changed from deionized water to a boric acid solution. nih.gov The interaction between lysine and citrate-capped gold nanoparticles can also be used directly for detection, as the binding of lysine can induce nanoparticle assembly, leading to a color change and a shift in the plasmon band that can be monitored spectroscopically. researchgate.net

| Sensing Parameter | Description | Typical Application |

|---|---|---|

| Wavelength Shift | Change in the peak wavelength of the LSPR spectrum upon analyte binding. | Refractive index sensing, biomolecule detection. |

| Intensity Change | Alteration in the peak intensity of the LSPR absorbance or scattering. | Monitoring binding events or aggregation state. |

| Sensitivity (nm/RIU) | The shift in resonance wavelength per unit change in the refractive index (Refractive Index Unit). Values can range from 50 to over 30,000 nm/RIU depending on the sensor design. nih.gov | Quantifying sensor performance. |

Electrochemical sensors measure changes in electrical signals (like current or potential) resulting from a chemical reaction at an electrode surface. mdpi.com Poly-L-lysine is used as a component in the modification of electrodes to enhance their performance. nih.govmdpi.comnju.edu.cn Its film-forming ability and positive charge can help in immobilizing other nanomaterials or biorecognition elements onto the electrode surface, increasing the effective surface area and improving conductivity. nju.edu.cn

For example, an electrochemical biosensor for the simultaneous detection of the DNA bases guanine (B1146940) and adenine (B156593) was constructed by assembling titanium dioxide (TiO2) nanoparticles, poly(L-lysine), and graphene quantum dots on a glassy carbon electrode. nju.edu.cn In this layered design, the poly(L-lysine) layer likely aids in the stable assembly of the nanocomposite film. The resulting sensor showed significantly improved conductivity and a larger effective surface area, leading to enhanced electrochemical oxidation signals for both guanine and adenine. nju.edu.cn Another design utilized a composite of copper oxide (CuO) and poly(L-lysine) on a graphene layer to create a sensor for detecting bioactive molecules in plants. nih.govmdpi.com The poly(L-lysine) and CuO nanoparticles provide analyte recognition, while the graphene layer amplifies the catalytic current, boosting the sensor's sensitivity. mdpi.com

Concepts for Drug Delivery Systems as Carriers

The development of effective drug delivery systems aims to transport therapeutic agents to specific targets in the body, improving efficacy and reducing side effects. Materials based on lysine and poly-L-lysine are considered promising platforms for this purpose. nih.govnih.gov

Poly-L-lysine is a cationic polymer, meaning it carries a positive charge at physiological pH. nih.govresearchgate.net This property allows it to interact electrostatically with the negatively charged surfaces of cells, which can facilitate efficient cellular uptake. nih.gov This makes poly-lysine an attractive carrier for delivering various types of cargo, including small-molecule drugs, genes, and proteins, directly into cells. nih.govresearchgate.net

Lysine-based materials can be designed as micelles, which are nano-sized structures with a core-shell architecture that can encapsulate drugs. nih.gov The abundant side-chain amino groups on poly-L-lysine provide active sites for attaching other molecules or for interacting with the drug cargo through electrostatic or hydrophobic interactions. nih.gov Furthermore, by conjugating different functional groups to the poly-lysine backbone, smart, stimuli-responsive systems can be created. These systems can be designed to release their therapeutic payload in response to specific triggers in the body, such as changes in pH, temperature, or the presence of certain enzymes. nih.gov

Lack of Publicly Available Research Data on Di-L-lysine Citrate for Specified Bio-applications

Despite a comprehensive search of scientific literature and commercial chemical databases, no specific research findings on the bio-applications of the chemical compound "this compound" in materials science and nanotechnology could be located. The search was specifically targeted toward its use in encapsulation, release kinetics in controlled delivery systems, and the enhancement of bioavailability for associated molecules.

The chemical entity this compound, which consists of two molecules of the amino acid L-lysine and one molecule of citric acid, is commercially available. However, it does not appear to be a subject of published research in the specific contexts requested.

Searches for "this compound" and related terms did not yield any studies detailing its role or efficacy in:

Enhancement of Bioavailability for Associated Molecules:While L-lysine and citrate individually or in other complexes are known to sometimes influence the solubility and absorption of other molecules, no studies were found that specifically investigate or quantify this effect for the compound this compound.

It is important to distinguish this compound from related but distinct materials such as poly-L-lysine (a polymer of lysine) and lysine salts of active pharmaceutical ingredients . Poly-L-lysine is widely researched in drug delivery for its ability to form nanoparticles and encapsulate various molecules. Similarly, forming lysine salts of drugs is a known strategy to improve their solubility. However, this information falls outside the scope of the specified compound, this compound.

Given the strict adherence to the requested subject, it is not possible to generate a scientifically accurate article on the specified bio-applications of this compound due to the absence of available research data.

Future Directions and Emerging Research Avenues for Di L Lysine Citrate

Rational Design and Synthesis of Novel Analogs and Derivatives

The future of Di-L-lysine citrate (B86180) research lies significantly in the ability to rationally design and synthesize novel analogs and derivatives with tailored properties. By modifying the core structure, scientists aim to enhance its existing characteristics or introduce new functionalities for specific applications.

One promising avenue is the development of lysine-based polymers and dendrimers. These larger molecules, built from lysine (B10760008) building blocks, offer a scaffold for attaching various functional groups, thereby creating multifunctional materials. frontiersin.orgrsc.org For instance, the synthesis of Nα-acylation lysine-based derivatives has been explored, where introducing long-chain acyl groups at the Nα position creates compounds that can self-assemble into vesicles, showing potential in drug and gene delivery systems. rsc.org Research has also focused on creating lysine-based polyurethanes that are dual-responsive to temperature and enzymes, which could be valuable for targeted drug delivery to cancer cells. researchgate.net

The synthesis of these new molecules often involves sophisticated chemical strategies, such as solid-phase synthesis for creating polycationic peptides from protected L-lysine monomers. nih.gov Stereoselective synthesis methods are also crucial to produce specific isomers of lysine-containing compounds, which can have distinct biological activities. acs.org The development of efficient synthetic routes, including those that avoid complex protection and deprotection steps, is key to making these novel derivatives more accessible for research and potential applications. rsc.orggoogle.com

Future work in this area will likely involve creating a diverse library of Di-L-lysine citrate derivatives with varied lipophilicity, charge, and size to explore a wider range of biological interactions and applications.

Advanced Computational Modeling for Predictive Research and Structure-Activity Relationship (SAR) Studies

Advanced computational modeling is becoming an indispensable tool for accelerating research into this compound and its analogs. These in silico methods allow for the prediction of molecular properties and interactions, guiding the design of new compounds and reducing the need for extensive and time-consuming laboratory experiments.

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide deep insights into the conformational flexibility of lysine and its derivatives and how they interact with other molecules. ijcrt.org These techniques help in understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the behavior of these compounds in biological systems. ijcrt.org

Structure-Activity Relationship (SAR) studies are central to understanding how the chemical structure of a molecule relates to its biological activity. plos.org By systematically modifying the structure of this compound and its derivatives and then computationally predicting their activity, researchers can identify key structural features responsible for desired effects. This information is critical for designing more potent and selective compounds. For example, docking studies can provide models of how a molecule binds to a specific protein target, which can rationalize observed SAR data and guide further optimization. plos.org

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another computational tool that has been used to predict the properties of amino acid-based ionic liquids, which could be adapted for studying this compound. mrforum.com Furthermore, the development of hybrid modeling approaches, which integrate different computational techniques, can provide a more comprehensive understanding of complex biological systems. unitn.it

| Computational Method | Application in this compound Research | Potential Insights |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of this compound in solution and its interaction with biomolecules. | Understanding conformational changes, binding affinities, and solvent effects. ijcrt.orgmdpi.com |

| Quantum Mechanical (QM) Calculations | Investigating the electronic structure and reactivity of this compound and its analogs. | Elucidating reaction mechanisms and predicting spectroscopic properties. ijcrt.org |

| Structure-Activity Relationship (SAR) | Correlating structural modifications of this compound derivatives with their biological activity. | Identifying key functional groups and structural motifs for desired effects. plos.org |

| Molecular Docking | Predicting the binding mode of this compound derivatives to target proteins. | Guiding the design of specific inhibitors or modulators. plos.orgmdpi.com |

| COSMO-RS | Predicting thermodynamic properties of this compound in different solvents. | Aiding in the design of efficient separation and purification processes. mrforum.com |

| Hybrid Modeling | Integrating multiple computational techniques to model complex biological processes involving this compound. | Providing a systems-level understanding of its mechanism of action. unitn.it |

Exploration of Synergistic Effects with Other Biomolecules in Complex Systems

An exciting frontier in this compound research is the investigation of its potential synergistic effects when combined with other biomolecules. Synergy occurs when the combined effect of two or more molecules is greater than the sum of their individual effects. Understanding these interactions could unlock new therapeutic strategies and applications.

For instance, studies have shown that combining lysine with other compounds, such as certain diamines or α-aminoadipic acid, can significantly enhance the production of antibiotics like cephamycin C in fermentation processes. nih.gov This suggests that this compound could potentially be used to modulate metabolic pathways and improve the yield of valuable bioproducts.

In the context of human health, lysine is known to play a role in various physiological processes, and its interaction with other biomolecules is crucial. researchgate.net For example, the interplay between lysine and other amino acids, as well as its role in post-translational modifications like methylation, can impact cellular metabolism and signaling. nih.govmdpi.com The citrate component of this compound is a key intermediate in the citric acid cycle, a central metabolic pathway. nih.gov Research into how this compound influences this cycle and interacts with other metabolites could reveal new ways to modulate cellular energy production.

Future research should focus on systematically screening combinations of this compound with other bioactive molecules to identify synergistic or antagonistic effects. This could involve studying its impact on enzyme kinetics, gene expression, and cellular signaling pathways in various model systems. The functionalization of nanomaterials with biomolecules like lysine is also an active area of research for enhancing their biological performance and targeting capabilities. rsc.org

Development of High-Throughput Screening Methodologies for Biological Activity